molecular formula C21H17ClN2O2S2 B11363654 3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11363654
M. Wt: 429.0 g/mol
InChI Key: KYKGLEZDSCQIMF-UHFFFAOYSA-N
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Description

3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a thiazole ring, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and methoxy groups.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, a thiazole ring, and a methoxyphenyl group

Properties

Molecular Formula

C21H17ClN2O2S2

Molecular Weight

429.0 g/mol

IUPAC Name

3-chloro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H17ClN2O2S2/c1-12-3-8-16-17(9-12)28-19(18(16)22)20(25)23-10-14-11-27-21(24-14)13-4-6-15(26-2)7-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)

InChI Key

KYKGLEZDSCQIMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CSC(=N3)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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